ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE
Description
ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE is a complex heterocyclic compound featuring a pyrido[1,2-a][1,3]benzimidazole core. This structure is substituted with a cyano (-CN) group at position 4, a methyl (-CH₃) group at position 3, and a 4-toluidino (4-methylanilino) group at position 1.
Properties
IUPAC Name |
ethyl 3-[4-cyano-3-methyl-1-(4-methylanilino)pyrido[1,2-a]benzimidazol-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-4-31-23(30)14-13-19-17(3)20(15-26)25-28-21-7-5-6-8-22(21)29(25)24(19)27-18-11-9-16(2)10-12-18/h5-12,27H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMJQHMFQANSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a][1,3]benzimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Toluidino Group: This step involves the substitution reaction where the toluidino group is introduced.
Addition of the Propanoate Group: This final step involves esterification to introduce the ethyl propanoate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key Compounds Identified :
ETHYL 3-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-CYANO-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOL-2-YL]PROPANOATE Substituent: 1H-benzotriazol-1-yl group at position 1. Molecular Formula: C₂₄H₂₀N₆O₂. Molecular Weight: 424.466 g/mol. CAS: 442572-44-3.
ET 3-(1-(3-CHLOROANILINO)-4-CYANO-3-ME-PYRIDO(1,2-A)BENZIMIDAZOL-2-YL)PROPANOATE Substituent: 3-chloroanilino group at position 1. Product Code: R145882 (Sigma-Aldrich). Key Features: The electron-withdrawing chlorine atom may increase electrophilicity at the anilino moiety, contrasting with the electron-donating methyl group in 4-toluidino. This could influence solubility and metabolic stability .
Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, etc.) Core Structure: Phenethylamino-benzoate with heterocyclic substituents (e.g., pyridazin, isoxazol). Example: I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate). Key Features: While structurally distinct from the pyrido-benzimidazole core, these compounds highlight the role of heterocyclic substituents in modulating biological activity. For instance, isoxazole rings (as in I-6273) may confer rigidity and influence binding affinity .
Physicochemical and Analytical Comparisons
Table 1: Structural and Molecular Comparisons
| Compound | Substituent (Position 1) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 4-Toluidino | Not Provided | Not Provided | Cyano, Methyl, Ethyl Ester |
| ETHYL 3-[1-(Benzotriazol)...PROPANOATE | Benzotriazol-1-yl | C₂₄H₂₀N₆O₂ | 424.466 | Cyano, Methyl, Benzotriazole |
| ET 3-(3-Chloroanilino...PROPANOATE | 3-Chloroanilino | Not Provided | Not Provided | Cyano, Methyl, Chloro |
Key Observations :
- Substituent Effects: The 4-toluidino group (target compound) is electron-donating, which may enhance aromatic stability but reduce electrophilic reactivity compared to the 3-chloroanilino analogue.
Molecular Weight Trends :
- The benzotriazole analogue (424.466 g/mol) is heavier than typical ethyl benzoate derivatives (e.g., I-6230, ~350–400 g/mol range), which may influence pharmacokinetic properties like absorption and distribution .
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